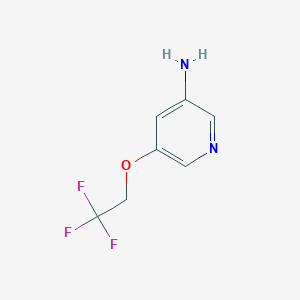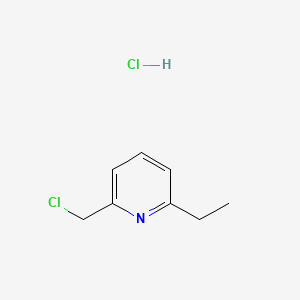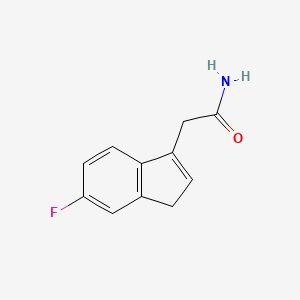
N-((1-Methylindolin-4-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methylindolin-4-yl)methyl)ethanamine: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Methylindolin-4-yl)methyl)ethanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methylation: The indole ring is then methylated at the nitrogen position using methyl iodide or a similar methylating agent.
Attachment of the Ethanamine Moiety: The final step involves the reaction of the methylated indole with an appropriate ethanamine derivative under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((1-Methylindolin-4-yl)methyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the ethanamine moiety.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-((1-Methylindolin-4-yl)methyl)ethanamine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Indole derivatives are known to interact with serotonin receptors, making them of interest in neuropharmacology.
Medicine: The compound’s potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting neurological disorders. Its structure allows for modifications that can enhance its efficacy and reduce side effects.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its indole ring system provides vibrant colors that are stable and long-lasting.
Mechanism of Action
The mechanism of action of N-((1-Methylindolin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The indole ring system mimics the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This interaction can lead to various physiological effects, including changes in mood and perception.
Comparison with Similar Compounds
N-Methylindole: Similar structure but lacks the ethanamine moiety.
N-Ethylindole: Similar structure but with an ethyl group instead of a methyl group.
Indole-3-acetic acid: Contains an indole ring but with a carboxylic acid group.
Uniqueness: N-((1-Methylindolin-4-yl)methyl)ethanamine is unique due to its combination of an indole ring with a methyl group and an ethanamine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-[(1-methyl-2,3-dihydroindol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H18N2/c1-3-13-9-10-5-4-6-12-11(10)7-8-14(12)2/h4-6,13H,3,7-9H2,1-2H3 |
InChI Key |
XAYNMFJNXNOZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C2CCN(C2=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)





![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)

